1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethan-1-ol backbone, with a 3,4-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reduction of 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanone. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), under controlled conditions to yield the desired alcohol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to produce the alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products Formed:
Oxidation: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethanone.
Reduction: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethane.
Substitution: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethyl chloride or bromide.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethanone: The ketone analog of the compound, which can be converted to the alcohol through reduction.
1-(3,4-Dimethylphenyl)ethanol: A similar compound without the trifluoromethyl group, which exhibits different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-ol: A compound with methoxy groups instead of methyl groups, leading to different reactivity and applications
Uniqueness: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both the trifluoromethyl group and the 3,4-dimethylphenyl substituent. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZKGMNCORHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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